molecular formula C7H15ClFN B1492268 (2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride CAS No. 2097980-25-9

(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride

Cat. No. B1492268
CAS RN: 2097980-25-9
M. Wt: 167.65 g/mol
InChI Key: LVTOETRWOPPQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amines, such as “(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride”, are organic compounds that contain a basic nitrogen atom with a lone pair of electrons . They are derivatives of ammonia, wherein one or more hydrogen atoms are replaced by substituents such as alkyl or aryl groups .


Molecular Structure Analysis

The molecular structure of amines can be analyzed using various spectroscopic techniques. For instance, the infrared spectrum can show absorptions resulting from the N-H bonds of primary and secondary amines . The mass spectrum can also be used to determine the number of nitrogen atoms in the compound’s structure .

Scientific Research Applications

Fluorinated Compounds in Organic Synthesis

Fluorinated compounds, like (2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride, are crucial in organic synthesis due to their unique reactivity and the ability to influence the physical and chemical properties of molecules. For instance, the introduction of fluorine atoms into organic compounds can significantly alter their lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated compounds valuable in the design and synthesis of pharmaceuticals, agrochemicals, and materials (Tsukamoto & Ishikawa, 1972).

Fluorous Biphase Systems for Catalysis

(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride and similar fluorinated compounds play a significant role in fluorous biphase systems (FBS), where their unique solubility properties are exploited to facilitate catalyst recovery and reuse in chemical reactions. The concept of FBS is based on the limited miscibility of partially or fully fluorinated compounds with nonfluorinated compounds, allowing for an efficient separation of catalysts or reagents from reaction products, thereby promoting more sustainable and environmentally friendly chemical processes (Horváth & Rábai, 1994).

Enamine Chemistry and Solvent Effects

The study of enamine formation and the effects of solvents on this process is another area where compounds like (2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride find application. Understanding how different solvents influence the formation of enamines from primary amines and ketones is crucial for designing efficient synthetic routes and enzymatic processes that mimic these reactions (Tanaka et al., 2004).

properties

IUPAC Name

2-fluoro-N,4-dimethylpent-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c1-6(2)4-7(8)5-9-3;/h7,9H,1,4-5H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTOETRWOPPQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride
Reactant of Route 2
(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride
Reactant of Route 3
(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride
Reactant of Route 4
(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride
Reactant of Route 5
(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride
Reactant of Route 6
(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.